molecular formula C22H16O5S B11405886 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate

Cat. No.: B11405886
M. Wt: 392.4 g/mol
InChI Key: XOCBTPUJCXEBRT-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methylbenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxathiol Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the benzoxathiol intermediate with 3-methylbenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxathiol derivatives.

Scientific Research Applications

7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate
  • 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate

Uniqueness

7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate is unique due to the specific positioning of the methoxy and methylbenzoate groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methylbenzoate

InChI

InChI=1S/C22H16O5S/c1-13-5-3-7-15(9-13)21(23)26-17-11-18(14-6-4-8-16(10-14)25-2)20-19(12-17)28-22(24)27-20/h3-12H,1-2H3

InChI Key

XOCBTPUJCXEBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC

Origin of Product

United States

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